2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure analysis of this compound is not available in the sources I found .Chemical Reactions Analysis
Specific information on the chemical reactions involving this compound is not available .Physical And Chemical Properties Analysis
While the compound’s physical and chemical properties such as melting point, boiling point, and density are typically important, these details are not available in the sources I found .Scientific Research Applications
Drug Design and Discovery
Finally, the compound’s structure makes it a candidate for drug design and discovery efforts. It could be used in high-throughput screening assays to find new drug candidates or as a scaffold for the development of new pharmacologically active molecules.
Each of these applications leverages the unique chemical structure of 2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(thiazol-2-yl)acetamide and its derivatives, highlighting the compound’s versatility in various fields of scientific research. The information provided is based on the compound’s known chemical properties and potential interactions within biological systems and materials .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-benzhydrylpiperazin-1-yl)-2-oxo-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c27-20(24-22-23-11-16-29-22)21(28)26-14-12-25(13-15-26)19(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-11,16,19H,12-15H2,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGTZKFFMYMVIJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=O)NC4=NC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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